molecular formula C21H17ClN2O6S B2587291 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 922094-05-1

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2587291
CAS No.: 922094-05-1
M. Wt: 460.89
InChI Key: ILSPLEZUACIBMJ-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O6S and its molecular weight is 460.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

This compound interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This interaction results in the modulation of the receptor’s activity, which can lead to changes in neurotransmission and neuronal activity.

Biochemical Pathways

The compound’s action on the Dopamine D2 receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including motor control, reward, and cognition. The downstream effects of this interaction can influence these functions and contribute to the compound’s therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action include changes in neuronal activity and neurotransmission due to its interaction with the Dopamine D2 receptor . These changes can potentially alleviate symptoms of disorders related to this receptor, such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O6S/c1-28-14-5-8-19(29-2)20(11-14)31(26,27)24-13-4-7-17-15(10-13)21(25)23-16-9-12(22)3-6-18(16)30-17/h3-11,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSPLEZUACIBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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